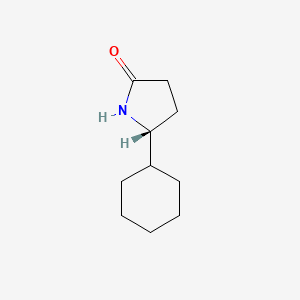

(R)-5-Cyclohexylpyrrolidin-2-one

Description

Significance of Chiral γ-Lactam Scaffolds in Modern Organic Chemistry

Chiral γ-lactams, which are five-membered cyclic amides, represent a cornerstone of modern organic chemistry. researchgate.netacs.org Their rigid, nitrogen-containing framework is a common feature in a vast array of biologically active natural products and synthetic pharmaceuticals. acs.org The stereochemistry of the substituents on the lactam ring is often crucial for their biological function, making the development of asymmetric syntheses for these scaffolds an area of intense research. researchgate.netwikipedia.orgnih.gov The inherent structural constraints and chirality of these molecules make them valuable as both synthetic targets and as chiral auxiliaries or catalysts to control the stereochemical outcome of chemical reactions. researchgate.netresearchgate.net

The γ-lactam unit is a privileged scaffold because it serves as a versatile intermediate for the synthesis of more complex nitrogen-containing compounds. nih.gov The development of catalytic methods, particularly those involving transition metals, has provided efficient and selective pathways to functionalized γ-lactams under mild conditions. wikipedia.org These advancements have expanded the chemist's toolbox, enabling the construction of molecules with significant potential in medicinal chemistry. wikipedia.orgnih.gov

Role of Pyrrolidin-2-one Derivatives as Key Heterocyclic Motifs for Complex Molecule Construction

Pyrrolidin-2-one, the parent structure of γ-lactams, and its derivatives are fundamental heterocyclic motifs in the assembly of complex molecules. acs.orgnih.gov Their utility stems from the multiple reaction sites available for functionalization, allowing for the introduction of diverse substituents. nih.gov The pyrrolidin-2-one core can be found in a wide range of compounds, including those with applications as organocatalysts, antitumor agents, and antivirals. acs.org

Synthetic chemists have developed numerous strategies to construct and modify the pyrrolidin-2-one ring. nih.gov These methods include multicomponent reactions, cycloadditions, and tandem radical cyclizations, which offer efficient routes to highly functionalized derivatives. nih.govnih.gov For instance, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations provide a transition-metal-free method for building these structures with high efficiency. Furthermore, the development of asymmetric syntheses of substituted chiral pyrrolidines has been a major focus, as these compounds are not only important building blocks but also serve as highly effective organocatalysts for a variety of enantioselective transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(5R)-5-cyclohexylpyrrolidin-2-one |

InChI |

InChI=1S/C10H17NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m1/s1 |

InChI Key |

RKTJTNMGURCVJM-SECBINFHSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@H]2CCC(=O)N2 |

Canonical SMILES |

C1CCC(CC1)C2CCC(=O)N2 |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R 5 Cyclohexylpyrrolidin 2 One and Analogous Chiral Pyrrolidin 2 Ones

Catalytic Asymmetric Approaches to Pyrrolidin-2-one Ring Formation

The development of catalytic asymmetric methods to construct the pyrrolidin-2-one scaffold has been a major advancement, offering efficient and selective access to enantiomerically pure products. These strategies often rely on the use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to traditional metal-based catalysts. nih.govnih.gov The use of small, chiral organic molecules as catalysts offers advantages such as operational simplicity, lower toxicity, and stability towards air and moisture. youtube.com Various organocatalytic strategies have been successfully applied to the enantioselective synthesis of pyrrolidin-2-ones.

A notable advance in the synthesis of chiral γ-lactams (pyrrolidin-2-ones) involves the Lewis base-catalyzed enantioselective intramolecular sulfenoamidation of alkenes. nih.govillinois.edu This method utilizes a chiral Lewis base to activate a sulfenylating agent, which then reacts with a β,γ-unsaturated sulfonyl carboxamide. nih.gov The activation generates an enantioenriched thiiranium ion intermediate, which is subsequently intercepted by the sulfonamide nitrogen in a diastereospecific cyclization to yield the functionalized γ-lactam. nih.gov

The development of novel Lewis base catalysts, such as selenophosphoramidates, has expanded the substrate scope to include less nucleophilic alkenes. nih.gov The resulting thioether and amide functionalities in the product offer versatile handles for further synthetic manipulations. nih.gov For instance, terminal and trans-disubstituted alkenes can be converted to the corresponding pyrrolidines with high yields and enantiomeric ratios. acs.orgnih.gov The proposed catalytic cycle involves the activation of the sulfenylating agent by the Lewis base, transfer of the sulfenium ion to the alkene to form the key thiiranium ion intermediate, and subsequent intramolecular capture by the nitrogen nucleophile. acs.orgnih.gov

Table 1: Enantioselective Sulfenoamidation of Alkenes Catalyzed by a Chiral Lewis Base

| Entry | Alkene Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

| 1 | β,γ-unsaturated sulfonyl carboxamide (styryl) | (S)-2a | Low Conversion | --- |

| 2 | β,γ-unsaturated sulfonyl carboxamide (styryl) | (S)-2a (with less bulky sulfenylating agent) | High | 84:16 |

| 3 | Terminal alkene | (S)-3f | High | High |

| 4 | trans-disubstituted alkene | (S)-3f | High | High |

Data compiled from studies on Lewis base-catalyzed sulfenoamidation. nih.govacs.orgnih.gov

Chiral phosphoric acids have proven to be effective Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of chiral heterocycles. In the context of pyrrolidine (B122466) synthesis, they have been successfully employed in intramolecular aza-Michael additions. nih.govacs.org This "clip-cycle" strategy involves the initial connection of a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis. nih.gov The subsequent enantioselective intramolecular aza-Michael cyclization onto the activated alkene is catalyzed by a chiral phosphoric acid, leading to the formation of substituted pyrrolidines with high enantioselectivities. nih.gov

The thioester activating group is crucial for the success of this methodology, as demonstrated by comparisons with ketone and oxoester-containing substrates. nih.gov Density Functional Theory (DFT) studies have supported the aza-Michael cyclization as the rate-determining and stereochemistry-determining step. nih.gov This method has been applied to the synthesis of N-methylpyrrolidine alkaloids, highlighting its synthetic utility. nih.gov

Table 2: Chiral Phosphoric Acid-Catalyzed Aza-Michael Cyclization for Pyrrolidine Synthesis

| Entry | Substrate | Catalyst | Yield (%) | Enantioselectivity (ee %) |

| 1 | Cbz-protected bis-homoallylic amine derivative | Chiral Phosphoric Acid | High | High |

| 2 | 2-aminophenyl vinyl ketone | Chiral Phosphoric Acid | Good | High |

Data represents typical outcomes from studies on chiral phosphoric acid-catalyzed aza-Michael reactions. nih.govacs.org

Chiral pyrrolidines themselves are highly effective organocatalysts, a field that has seen significant growth since the early 2000s. nih.govnih.gov Proline, a simple amino acid, and its derivatives have been instrumental in the development of asymmetric organocatalysis. nih.gov These catalysts are particularly effective in promoting asymmetric aldol (B89426) reactions, Diels-Alder cycloadditions, and the functionalization of aldehydes. nih.govnih.gov The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts enantioselectively with the substrate. The development of diarylprolinol silyl (B83357) ethers was a major breakthrough in this area. nih.govnih.gov While this section focuses on the synthesis of pyrrolidin-2-ones, it is important to note the central role that pyrrolidine-based catalysts play in the broader field of asymmetric synthesis. The principles of pyrrolidine-based organocatalysis can be applied to the synthesis of complex molecules that may contain the pyrrolidin-2-one motif.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide range of chemical transformations, including radical reactions. rsc.orgresearchgate.net A practical and efficient method for constructing highly functionalized 2-pyrrolidinones has been developed using NHC-catalyzed radical tandem cyclization/coupling reactions. rsc.org This transition-metal-free approach demonstrates broad substrate scope, excellent functional group compatibility, and high efficiency, with yields of up to 94%. rsc.org

The reaction is believed to proceed through a radical coupling mechanism. researchgate.net This strategy allows for the use of readily available starting materials and provides a powerful tool for the synthesis of structurally diverse 2-pyrrolidinones under mild conditions. rsc.orgresearchgate.net The NHC catalyst facilitates the generation of radical intermediates, which then undergo tandem cyclization and coupling to form the desired pyrrolidinone ring system. rsc.org

Table 3: NHC-Catalyzed Radical Tandem Cyclization for 2-Pyrrolidinone (B116388) Synthesis

| Entry | Substrate 1 | Substrate 2 | Yield (%) |

| 1 | Aldehyde | Azobis(isobutyronitrile) (AIBN) | up to >99 |

| 2 | Aldehyde | α-iodosulfone | High |

| 3 | Unsaturated ester | Radical precursor | up to 94 |

This table summarizes the yields of various NHC-catalyzed radical reactions leading to ketone or pyrrolidinone structures. rsc.orgresearchgate.net

The vinylogous Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the synthesis of δ-hydroxy-α,β-unsaturated carbonyl compounds. mdpi.commdpi.com The enantioselective version of this reaction has become a cornerstone for the construction of complex polyketide natural products. mdpi.com Organocatalytic approaches to the vinylogous Mukaiyama-type reactions have provided a strong alternative to transition metal catalysis. mdpi.com

Similarly, the asymmetric vinylogous Mukaiyama-Michael reaction, catalyzed by chiral metal-pybox complexes, has been developed for the synthesis of enantioenriched γ-butenolides from silyloxyfurans and α,β-unsaturated 2-acyl imidazoles. rsc.org These γ-butenolides are valuable intermediates that can be further transformed into highly functionalized γ-lactones, which are structurally related to pyrrolidin-2-ones. rsc.org The use of bifunctional organocatalysts that incorporate a hydrogen-bond donor has also been shown to be highly effective in the enantioselective vinylogous Mukaiyama aldol reaction of α-ketoesters, yielding multifunctional chiral tertiary alcohols with excellent enantiocontrol. rsc.org

Table 4: Enantioselective Vinylogous Mukaiyama-Type Reactions

| Reaction Type | Catalyst Type | Electrophile | Nucleophile | Product Type | Enantioselectivity |

| Vinylogous Mukaiyama Aldol | Bifunctional Organocatalyst | α-ketoester | Silyloxy dienol ether | Chiral tertiary alcohol | Excellent |

| Vinylogous Mukaiyama-Michael | Chiral Sc(III)-pybox | α,β-unsaturated 2-acyl imidazole | Silyloxyfuran | γ-butenolide | High |

This table highlights key features of enantioselective vinylogous Mukaiyama-type reactions. rsc.orgrsc.org

Transition Metal-Catalyzed Enantioselective Reactions

Transition metal catalysis offers a versatile and efficient platform for the synthesis of chiral pyrrolidinones. researchgate.net Various metals, including rhodium, nickel, palladium, osmium, and copper, have been successfully employed in a range of enantioselective transformations.

Rhodium catalysis has been utilized in cascade reactions involving C-H activation and annulation to construct complex heterocyclic systems. rsc.org While direct rhodium-catalyzed C-C activation for the synthesis of simple pyrrolidinones is less common, related methodologies point to the potential of this approach. For example, rhodium(III)-catalyzed C-H activation has been used to assemble pyrrolidinedione-fused 1,2-benzothiazines from sulfoximines and maleimides. rsc.org

A related strategy involves a gold-catalyzed cycloisomerization followed by a 1,5-sulfonyl migration to produce pyrrolyl sulfonates, which are precursors for further functionalization. nih.gov Although not a direct pyrrolidinone synthesis, this method highlights the utility of metal-catalyzed migrations in building complex nitrogen-containing heterocycles. Rhodium has also been shown to catalyze the divergent synthesis of functionalized pyrrolidines and γ-amino ketones from vinyl aziridines and silyl enol ethers through switchable reaction pathways. rsc.org

A significant advancement in the synthesis of chiral pyrrolidinones is the nickel-catalyzed enantioselective reductive alkyl-carbamoylation of internal alkenes. nih.govnih.govescholarship.orgresearchgate.net This method allows for the construction of pyrrolidinones bearing vicinal stereogenic centers with high yields, enantioselectivities, and diastereoselectivities. researchgate.net The reaction utilizes alkyl iodides and involves the dicarbofunctionalization of an internal alkene. nih.govnih.govescholarship.org A key to the success of this transformation is the use of a newly developed chiral ligand, ¹⁻NapQuinim. researchgate.netresearchgate.net Computational studies have revealed that the enantiodetermining step involves a carbamoyl-Ni(I) intermediate that is reduced prior to intramolecular migratory insertion. nih.govescholarship.org

Table 2: Nickel-Catalyzed Enantioselective Reductive Alkyl-Carbamoylation

| Catalyst System | Substrates | Key Features | Ref. |

| Ni-complex with ¹⁻NapQuinim ligand | Internal Alkene, Alkyl Iodide | High yield, enantioselectivity, and diastereoselectivity for vicinal stereocenters | nih.govnih.govescholarship.orgresearchgate.netresearchgate.net |

The palladium-catalyzed Heck–Matsuda reaction is a powerful method for the arylation of olefins using arenediazonium salts. wikipedia.org This reaction has been effectively applied to the desymmetrization of prochiral substrates to generate enantiomerically enriched products. researchgate.netthieme-connect.de Specifically, the enantioselective Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles with aryldiazonium salts provides access to 4-aryl-γ-lactams. beilstein-journals.org By employing a chiral N,N-ligand, such as (S)-PyraBox, this protocol yields the desired (R)-enantiomer with good enantioselectivities and yields up to 85%. researchgate.netbeilstein-journals.org The reaction proceeds through the formation of a cationic palladium(II) complex, followed by migratory insertion, β-hydride elimination, and reinsertion to furnish the final product. wikipedia.orgbeilstein-journals.org

Table 3: Palladium-Catalyzed Desymmetrization via Heck-Matsuda Reaction

| Catalyst System | Substrate | Reagent | Key Features | Ref. |

| Pd-catalyst with (S)-PyraBox ligand | N-protected 2,5-dihydro-1H-pyrrole | Aryldiazonium salt | Enantioselective synthesis of 4-aryl-γ-lactams, favors (R)-enantiomer | researchgate.netbeilstein-journals.org |

While specific examples for the synthesis of (R)-5-cyclohexylpyrrolidin-2-one using osmium catalysis are not prominent, the principle of intramolecular C(sp³)-H amidation represents a potent strategy for the formation of lactams. This approach involves the direct functionalization of a C-H bond to form a C-N bond, leading to the cyclized product. The development of chiral osmium catalysts could enable the enantioselective synthesis of pyrrolidinones from suitable acyclic precursors.

Copper-catalyzed asymmetric conjugate addition is a robust and widely used method for the enantioselective formation of C-C bonds. rsc.org This strategy can be applied to the synthesis of chiral pyrrolidinones by the conjugate addition of an organometallic reagent to an α,β-unsaturated lactam or a related precursor. rsc.orgnih.gov For example, the copper(I)-catalyzed conjugate addition of in situ prepared alkylzirconocenes to α,β-unsaturated N-acyl oxazolidinones, followed by trapping of the resulting enolate, can create up to three new stereocenters with excellent diastereoselectivity. rsc.org The choice of chiral ligand is crucial for achieving high enantioselectivity in these transformations.

Table 4: Copper-Catalyzed Asymmetric Conjugate Additions

| Catalyst System | Substrates | Reagent | Key Features | Ref. |

| Cu(I) with chiral ligand | α,β-unsaturated N-acyl oxazolidinone | Alkylzirconocene | Formation of multiple stereocenters with high diastereoselectivity | rsc.org |

Ring-Closing Enyne Metathesis for Chiral Pyrrolidine Derivative Synthesis

Ring-closing enyne metathesis (RCEM) has emerged as a powerful and atom-economical method for the construction of cyclic compounds, including chiral pyrrolidine derivatives. acs.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, facilitates the formation of a diene system within a five-membered ring from an acyclic enyne precursor. acs.orgorganic-chemistry.org

A notable advantage of RCEM is its ability to proceed under mild conditions and its tolerance of various functional groups. acs.orgnih.gov Research has demonstrated the successful synthesis of a range of new pyrrolidine derivatives from enyne substrates that contain a basic or nucleophilic nitrogen atom. acs.orgorganic-chemistry.org Significantly, these reactions can often be carried out efficiently without the need for ethylene (B1197577) gas, which is sometimes required in other metathesis reactions. acs.orgnih.gov

The starting enyne substrates can be readily prepared from commercially available chiral amino acids. acs.org The choice of catalyst, such as the first or second-generation Grubbs catalyst, can influence the reaction time and efficiency. organic-chemistry.org While the second-generation catalyst often provides faster reactions, the first-generation catalyst is also effective, albeit with longer reaction times. organic-chemistry.org The mechanism of the RCEM reaction is believed to involve the initial coordination of the metal carbene with the alkyne part of the substrate. acs.orgorganic-chemistry.org

Table 1: Representative Examples of Ring-Closing Enyne Metathesis for Pyrrolidine Synthesis

| Catalyst | Substrate Type | Key Reaction Conditions | Product Type | Ref |

| First-generation Grubbs catalyst | Enyne with basic N atom | Mild, no ethylene gas | Chiral pyrrolidine derivative | acs.org |

| Second-generation Grubbs catalyst | Enyne with basic N atom | Shorter reaction time | Chiral pyrrolidine derivative | organic-chemistry.org |

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral heterocycles. Enzymes can catalyze reactions with high enantioselectivity under mild conditions, often outperforming traditional chemical methods.

Enzyme-Catalyzed Intramolecular C(sp3)–H Amination for Chiral N-Heterocycle Synthesis

A groundbreaking biocatalytic strategy for the synthesis of chiral N-heterocycles, including pyrrolidines, involves the intramolecular C(sp³)–H amination. nih.govacs.org This method utilizes engineered enzymes, such as variants of cytochrome P450, to catalyze the insertion of a nitrene into a C-H bond, leading to the formation of the heterocyclic ring. acs.orgnih.gov

This "new-to-nature" enzymatic reaction can be achieved using readily available organic azides as the nitrene precursors. acs.orgnih.gov Through directed evolution, enzymes have been engineered to exhibit high efficiency and enantioselectivity for these transformations. For instance, the P411 variant, P411-PYS-5149, has been developed to catalyze the synthesis of pyrrolidine derivatives with good yields and high enantiomeric ratios. acs.orgnih.gov

This biocatalytic platform provides a direct and environmentally friendly route to valuable chiral building blocks, operating under mild reaction conditions. nih.govacs.org The selectivity of the reaction is thought to be controlled by the specific binding orientation of the substrate within the enzyme's active site. acs.org

Table 2: Engineered Enzymes for Chiral Pyrrolidine Synthesis via C-H Amination

| Enzyme Variant | Substrate Type | Product Type | Key Performance | Ref |

| P411-PYS-5149 | Organic azides | Chiral pyrrolidines | Up to 74% yield and 99:1 er | acs.orgnih.gov |

Chiral Auxiliary-Mediated Asymmetric Synthesis of Pyrrolidin-2-ones

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

Design and Application of Chiral Auxiliaries in Ring Construction

A variety of chiral auxiliaries have been designed and successfully applied to the asymmetric synthesis of pyrrolidin-2-ones. researchgate.net Many of these auxiliaries are derived from readily available and inexpensive natural sources. researchgate.net One of the most widely used classes of chiral auxiliaries is the oxazolidinones, developed by Evans. researchgate.net These have been instrumental in the stereoselective construction of numerous chiral building blocks and natural products. researchgate.net

Other effective auxiliaries include those derived from camphor, which have been used in diastereoselective alkylation and Diels-Alder reactions. researchgate.net The choice of auxiliary can significantly influence the stereochemical outcome of the reaction, and in some cases, both enantiomers of a product can be selectively obtained from the same chiral starting material by simply changing the reaction conditions. researchgate.net

Stereodirecting Effects in Enolate Alkylation and Aldol Reactions

Chiral auxiliaries exert their stereodirecting influence in various reactions, most notably in the alkylation and aldol reactions of enolates. uwo.caresearchgate.net In the context of pyrrolidin-2-one synthesis, a chiral auxiliary attached to the nitrogen atom can effectively control the facial selectivity of the enolate, directing the approach of an electrophile from the less sterically hindered face. uwo.ca

For instance, bicyclic lactams derived from chiral amino alcohols like valinol can undergo highly diastereoselective alkylation. uwo.ca The stereoselectivity in these systems is often the result of a combination of steric and stereoelectronic effects. uwo.ca Similarly, in aldol reactions, chiral oxazolidinone auxiliaries can direct the formation of either syn or anti aldol products with high diastereoselectivity, depending on the choice of metal enolate and reaction conditions. researchgate.netresearchgate.net The ability to access different stereoisomers by tuning the reaction parameters is a significant advantage of this methodology. researchgate.net

Strategies Utilizing Chiral Amino Alcohol Derivatives or Related Scaffolds

Chiral amino alcohols and their derivatives are particularly valuable scaffolds for the synthesis of chiral auxiliaries used in pyrrolidin-2-one synthesis. westlake.edu.cnfrontiersin.org For example, prolinol, a derivative of the amino acid proline, can be used to prepare tertiary amides whose enolates undergo highly selective alkylation reactions. uwo.ca The resulting alkylated products can then be converted into a variety of other functional groups. uwo.ca

The chiral β-amino alcohol scaffold itself is a prevalent motif in many bioactive molecules and serves as a crucial chiral ligand in asymmetric catalysis. westlake.edu.cn Recent advancements have focused on developing novel catalytic methods for the efficient construction of these chiral amino alcohol frameworks from simple starting materials, further expanding the toolbox for the synthesis of chiral pyrrolidin-2-ones and related heterocycles. westlake.edu.cn

Ring-Opening and Cyclization Sequences from Donor–Acceptor Cyclopropanes

Donor-acceptor (DA) cyclopropanes are versatile building blocks in organic synthesis. Their high strain energy and the presence of both an electron-donating and an electron-accepting group facilitate a variety of ring-opening reactions, providing access to complex molecular architectures.

Lewis Acid-Catalyzed Reactions with Primary Amines for 1,5-Substituted Pyrrolidin-2-ones

A direct and efficient method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines. nih.govproquest.comnih.gov This one-pot process proceeds through a Lewis acid-initiated ring opening of the cyclopropane (B1198618) by the primary amine, followed by lactamization. nih.govproquest.com The reaction has a broad scope, accommodating various substituted anilines, benzylamines, and other primary amines, as well as a range of donor-acceptor cyclopropanes. nih.govnih.gov

The mechanism involves the DA cyclopropane acting as a 1,4-C,C-dielectrophile and the amine as a 1,1-dinucleophile. nih.govnih.gov The choice of Lewis acid is crucial for the reaction's success. For instance, in the reaction of a model cyclopropane with aniline, Lewis acids like Fe(OTf)₃, Sc(OTf)₃, and Zn(OTf)₂ were effective in catalyzing the formation of the acyclic γ-amino ester intermediate, whereas Al(OTf)₃ was found to be ineffective. proquest.com

The resulting γ-amino esters can then undergo in situ lactamization and, if necessary, dealkoxycarbonylation to yield the desired 1,5-substituted pyrrolidin-2-ones. nih.gov One method for dealkoxycarbonylation involves a NaCl-promoted Krapcho reaction in wet DMSO at elevated temperatures under microwave irradiation. mdpi.com This strategy provides a streamlined approach to pharmacologically relevant pyrrolidin-2-one scaffolds. nih.gov

Table 1: Lewis Acid Screening for the Reaction of a Model Donor-Acceptor Cyclopropane with Aniline

| Entry | Lewis Acid | Yield of Acyclic Product (%) |

| 1 | Al(OTf)₃ | 0 |

| 2 | Fe(OTf)₃ | 75 |

| 3 | Sc(OTf)₃ | 82 |

| 4 | Zn(OTf)₂ | 65 |

| 5 | Bi(OTf)₃ | 70 |

| Data derived from a study on Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes. proquest.com |

Azide (B81097) Ion Initiated Ring Opening and Subsequent Transformations

An alternative strategy for the synthesis of 1,5-substituted pyrrolidin-2-ones from DA cyclopropanes involves an initial ring-opening with an azide ion. nih.govmdpi.com This method is a key step in a multi-step synthesis that offers a different pathway to the pyrrolidinone core. nih.gov The reaction of DA cyclopropanes with sodium azide, typically in a solvent like DMF, leads to the formation of polyfunctional azides. thieme-connect.comnih.gov This ring-opening is highly regioselective and stereospecific, proceeding via an Sₙ2-like attack of the azide ion on the more substituted carbon of the cyclopropane ring with complete inversion of configuration. nih.gov

The resulting azides are stable intermediates that can be isolated and purified before subsequent transformations. nih.govmdpi.com These azido-esters can then be converted to the corresponding pyrrolidin-2-ones through various methods, such as a Staudinger reaction followed by an aza-Wittig reaction to form the lactam ring. thieme-connect.com This approach provides access to a diverse range of functionalized pyrrolidinones and other nitrogen-containing heterocycles. thieme-connect.comnih.gov

Intramolecular Ring Contraction and Rearrangement Strategies

Intramolecular rearrangements and ring contractions of larger heterocyclic systems offer another avenue for the stereoselective synthesis of pyrrolidin-2-ones. These methods often provide access to unique substitution patterns and enantiomerically enriched products.

Selective Synthesis of Pyrrolidin-2-ones via Piperidine (B6355638) Ring Contraction

A novel approach for the synthesis of pyrrolidin-2-ones involves the oxidative ring contraction of N-substituted piperidines. rsc.orgdocumentsdelivered.comrsc.org This cascade reaction allows for the selective formation of pyrrolidin-2-ones from readily available piperidine derivatives. rsc.orgresearchgate.net The mechanism is proposed to involve a domino process that includes the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. documentsdelivered.comrsc.org This is followed by oxidation to a carboxylic acid, decarboxylation, and subsequent ipso-oxidation to yield the final pyrrolidin-2-one product. documentsdelivered.comrsc.org

Interestingly, the reaction conditions can be tuned to selectively produce either pyrrolidin-2-ones or 3-iodopyrroles from the same starting piperidine substrates by using specific oxidants and additives. rsc.orgrsc.orgresearchgate.net This method represents a direct and innovative way to synthesize pyrrolidin-2-ones from inactivated cyclic amines through an oxidative ring contraction and deformylative functionalization process. rsc.org Other biocatalytic approaches have also been developed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones using transaminases, achieving high enantiomeric excesses. nih.govacs.org

Phosphine-Catalyzed Cycloisomerization of Enantioenriched Precursors

Densely substituted chiral pyrrolidones can be synthesized via a phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones. sci-hub.se These precursors are readily prepared in a single step through a highly enantioselective Zn-ProPhenol-catalyzed Mannich reaction. sci-hub.se

The cycloisomerization reaction itself is catalyzed by a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃) or methyldiphenylphosphine, in the presence of an acid co-catalyst like acetic acid. sci-hub.se The reaction proceeds through a proposed mechanism where the phosphine adds to the acid-activated ynone in a 1,4-fashion to generate an allenol intermediate. Nucleophilic addition of the nitrogen atom onto the phosphonium-activated alkene forms an enol, which then eliminates the phosphine and a proton to afford the pyrrolidone product and regenerate the catalyst. sci-hub.se This method provides access to pyrrolidones with an exocyclic alkene, which serves as a versatile handle for further chemical transformations. sci-hub.se

Table 2: Selected Examples of Phosphine-Catalyzed Cycloisomerization

| Entry | Substrate | Catalyst | Yield (%) | ee (%) | E/Z Ratio |

| 1 | β-amino ynone 1 | PPh₃ | 85 | 95 | >20:1 |

| 2 | β-amino ynone 2 | PPh₃ | 78 | 92 | 10:1 |

| 3 | β-amino ynone 3 | MePPh₂ | 79 | 92 | >20:1 |

| 4 | β-amino ynone 4 | PPh₃ | 71 | 90 | 4:1 (E/Z) |

| Data derived from a study on phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones. sci-hub.se |

Rearrangements Involving Tin–Lithium Exchange and Cyclization

The stereoselective synthesis of chiral pyrrolidines can also be achieved through rearrangements involving tin-lithium exchange and subsequent cyclization. nih.gov This method relies on the preparation of enantiopure 2-(tributylstannyl)pyrrolidines, which can be generated from N-acylpyrrolidinium ions using a chiral auxiliary. researchgate.net The tin-lithium exchange reaction proceeds with retention of configuration, providing a stereospecific route to the corresponding α-aminoorganolithium species. researchgate.net

These organolithium intermediates are highly reactive and can undergo intramolecular cyclization reactions. For example, precursors formed from simple starting materials can undergo tin-lithium exchange upon treatment with n-butyllithium, followed by a stereoselective intramolecular carbolithiation to yield highly enantiomerically enriched pyrrolidines. nih.gov The kinetics of the tin-lithium exchange can be influenced by the ring size, configuration, and conformation of the α-aminoorganostannane precursor. nih.gov This methodology has proven effective for the synthesis of various substituted pyrrolidines and other N-heterocycles. nih.govnih.gov

Chiral Pool Synthesis and Derivatization from Naturally Derived Chiral Substrates

The strategy of employing naturally occurring chiral molecules as starting materials, known as chiral pool synthesis, is a powerful method for constructing complex chiral molecules. wikipedia.org This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer of the target compound, often with high stereochemical fidelity.

A prominent and widely used chiral precursor for the synthesis of 5-substituted pyrrolidin-2-ones is L-glutamic acid. This abundant and inexpensive amino acid can be readily converted to its corresponding lactam, (S)-pyroglutamic acid (also known as 5-oxoproline), through a simple cyclization reaction. acs.org The stereocenter at the 5-position of pyroglutamic acid is the key to establishing the desired (R)-configuration in the final product, as the stereochemistry is typically retained throughout the synthetic sequence.

A general and effective method for introducing a substituent at the 5-position of the pyroglutamic acid scaffold involves the generation of a reactive N-acyliminium ion intermediate. This electrophilic species can then be trapped by a variety of nucleophiles, allowing for the formation of a new carbon-carbon bond at the desired position.

One plausible and documented approach for the synthesis of 5-alkyl-substituted pyrrolidin-2-ones, which can be adapted for the synthesis of this compound, proceeds through the following key steps, as conceptualized from the work of Rapoport and others on analogous systems: acs.org

Protection and Activation: The synthesis commences with the protection of the nitrogen atom of (S)-pyroglutamic acid. This is typically achieved by reacting it with an appropriate protecting group, such as a carbamate, to enhance its solubility and prevent unwanted side reactions. The carboxylic acid moiety is often converted to an ester to facilitate subsequent reactions. The protected pyroglutamate (B8496135) is then reduced, for example with a hydride reagent, to form a hemiaminal. This hemiaminal is a precursor to the key N-acyliminium ion.

N-Acyliminium Ion Formation and Nucleophilic Addition: The hemiaminal is treated with a Lewis acid or a protic acid to generate the N-acyliminium ion in situ. This highly electrophilic intermediate is then reacted with a suitable nucleophile. To introduce the cyclohexyl group, a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) would be the nucleophile of choice. The addition of the Grignard reagent to the N-acyliminium ion occurs in a diastereoselective manner, controlled by the existing stereocenter of the pyroglutamate backbone. This crucial step establishes the new stereocenter with the desired (R)-configuration.

Deprotection: The final step involves the removal of the protecting group from the nitrogen atom to yield the target molecule, this compound.

An alternative strategy for introducing the cyclohexyl group involves the catalytic hydrogenation of a (R)-5-phenylpyrrolidin-2-one precursor. This precursor can be synthesized via the N-acyliminium ion methodology using a phenyl-based nucleophile (e.g., phenylmagnesium bromide or a Friedel-Crafts reaction with benzene). The subsequent hydrogenation of the aromatic ring over a suitable catalyst, such as rhodium or platinum, would yield the desired cyclohexyl derivative. The stereoselectivity of the hydrogenation would need to be carefully controlled to ensure the retention of the (R)-configuration.

The following table summarizes the key transformations and reagents that could be employed in the chiral pool synthesis of this compound from L-glutamic acid.

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

| 1 | Cyclization of L-Glutamic Acid | Heat | (S)-Pyroglutamic Acid |

| 2 | N-Protection and Esterification | e.g., Boc-anhydride, Diazomethane | N-Boc-(S)-pyroglutamic acid methyl ester |

| 3 | Reduction to Hemiaminal | e.g., DIBAL-H | N-Boc-5-hydroxy-pyrrolidin-2-one derivative |

| 4 | N-Acyliminium Ion Formation and Grignard Addition | Lewis Acid (e.g., BF₃·OEt₂), Cyclohexylmagnesium bromide | N-Boc-(R)-5-Cyclohexylpyrrolidin-2-one |

| 5 | Deprotection | e.g., Trifluoroacetic Acid | This compound |

Detailed research findings have demonstrated the viability of these individual steps in the synthesis of various 5-substituted pyrrolidin-2-ones. For instance, the diastereoselective addition of Grignard reagents to N-acyliminium ions derived from pyroglutamic acid has been shown to proceed with good to excellent stereocontrol. researchgate.netnih.gov Similarly, the catalytic hydrogenation of aromatic rings in related systems is a well-established transformation.

The versatility of the N-acyliminium ion chemistry allows for the synthesis of a wide array of analogous chiral pyrrolidin-2-ones by simply varying the nucleophile used in the addition step. This highlights the power of chiral pool synthesis in generating libraries of structurally related, enantiopure compounds for various applications.

Advanced Spectroscopic and Stereochemical Characterization of R 5 Cyclohexylpyrrolidin 2 One and Its Derivatives

Confirmation of Enantiomeric Purity and Absolute Configuration.

The unambiguous determination of a chiral molecule's enantiomeric purity and absolute configuration is paramount. For (R)-5-Cyclohexylpyrrolidin-2-one, this is achieved through a combination of powerful analytical techniques: Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) and X-ray Crystallography.

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) for Enantiomeric Ratio Determination.

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is an indispensable technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. The determination of the enantiomeric ratio of this compound can be effectively achieved using this method.

The selection of an appropriate CSP is crucial for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability and excellent chiral recognition abilities. For the analysis of this compound, a column such as a Chiralpak® AD-H or Chiralcel® OD-H, which are based on amylose and cellulose tris(3,5-dimethylphenylcarbamate) respectively, would be suitable candidates.

The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers with good peak shape and reasonable analysis time. The detector, commonly a UV detector set at a wavelength where the compound exhibits sufficient absorbance, allows for the quantification of each enantiomer. The enantiomeric excess (e.e.) is then calculated from the integrated peak areas of the two enantiomers.

A hypothetical, yet representative, set of HPLC conditions and results for the enantiomeric analysis of a sample of this compound is presented in the interactive table below.

Interactive Data Table: Hypothetical CSP-HPLC Parameters for this compound

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 9.8 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | > 99% for (R)-enantiomer |

This level of separation and resolution would provide high confidence in the enantiomeric purity of the this compound sample.

X-ray Crystallographic Analysis for Absolute Configuration Determination.

While CSP-HPLC can determine the ratio of enantiomers, it does not inherently reveal the absolute configuration (the actual three-dimensional arrangement of atoms) of the chiral center. For this, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays scatter from the electron clouds of the atoms allows for the determination of the precise atomic coordinates in three-dimensional space.

To determine the absolute configuration of a chiral molecule like this compound, the phenomenon of anomalous dispersion is utilized. When the crystal contains an atom that absorbs X-rays (typically a heavier atom), the scattering factor becomes complex, and Friedel's law (which states that the intensities of reflections from opposite faces of a crystal are equal) breaks down. By carefully analyzing the differences in intensity between Friedel pairs of reflections (hkl and -h-k-l), the absolute configuration can be assigned. For organic molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, but modern diffractometers and computational methods have made it possible to determine the absolute configuration even in such cases.

As of the latest literature review, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, the general procedure would involve growing a high-quality single crystal of the enantiomerically pure compound. The crystal would then be mounted on a diffractometer, and a full sphere of diffraction data would be collected. The structure would be solved and refined, and the absolute configuration would be determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.

Below is an interactive table representing the type of crystallographic data that would be obtained from such an analysis, based on typical values for similar small organic molecules.

Interactive Data Table: Representative Crystallographic Data for a Chiral Pyrrolidinone

| Parameter | Hypothetical Value |

| Chemical Formula | C10H17NO |

| Formula Weight | 167.25 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α, β, γ (°) ** | 90, 90, 90 |

| Volume (ų) | 980.4 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.132 |

| Flack Parameter | 0.05(7) |

A Flack parameter close to zero with a small standard uncertainty would provide strong evidence for the assigned (R) configuration.

Detailed Conformational Analysis Using Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Nuclear Overhauser Effect Spectroscopy).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, NMR, and particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed insights into its conformational preferences.

The pyrrolidinone ring can adopt various envelope and twist conformations, and the orientation of the cyclohexyl substituent relative to the lactam ring is also of interest. The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances up to about 5 Å.

A 2D NOESY experiment on this compound would reveal cross-peaks between protons that are in close spatial proximity, even if they are not directly connected through chemical bonds. By analyzing the pattern and intensity of these cross-peaks, it is possible to deduce the relative orientation of different parts of the molecule.

For instance, NOE correlations between the proton at the chiral center (C5) and specific protons on the cyclohexyl ring would indicate the preferred rotameric conformation of the C5-cyclohexyl bond. Similarly, NOEs between protons on the pyrrolidinone ring can help to define its pucker.

An illustrative NOESY correlation table for this compound is provided below. The presence of a checkmark (✓) indicates an expected strong or medium NOE correlation, which would be crucial for determining the molecule's solution-state conformation.

Interactive Data Table: Expected NOESY Correlations for this compound

| Proton(s) | H at C5 | Protons at C4 | Protons at C3 | Cyclohexyl Protons |

| H at C5 | - | ✓ | ✓ | |

| Protons at C4 | ✓ | - | ✓ | |

| Protons at C3 | ✓ | - | ||

| Cyclohexyl Protons | ✓ | - |

The observation of strong NOEs between the C5 proton and the axial protons of the cyclohexyl ring, for example, would suggest a conformation where the cyclohexyl group is oriented in a specific manner relative to the pyrrolidinone ring. This detailed conformational information is vital for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction.

Chemical Transformations and Functionalization of the R 5 Cyclohexylpyrrolidin 2 One Scaffold

Diversification Strategies Utilizing Latent Reactivity of Pyrrolidin-2-one Derivatives

The inherent reactivity of the pyrrolidin-2-one core allows for a multitude of diversification strategies. The lactam functionality, for instance, can be manipulated to introduce a variety of substituents. One common approach involves the N-substitution of the pyrrolidin-2-one ring. This can be achieved through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures, leading to the formation of N-substituted pyrrolidin-2-ones. This method allows for the incorporation of a wide array of functional groups, thereby modulating the physicochemical properties of the resulting molecules.

Another strategy for diversification involves leveraging the reactivity of the α-position to the carbonyl group. Treatment with a suitable base can generate an enolate, which can then react with various electrophiles to introduce substituents at this position. nih.gov This approach provides a powerful tool for constructing polyfunctionalized pyrrolidinone scaffolds.

Furthermore, domino reactions and cascade sequences initiated by the inherent reactivity of the pyrrolidin-2-one system offer efficient pathways to complex molecular architectures. For example, a domino process involving the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate has been reported, leading to the selective synthesis of either pyrrolidin-2-ones or 3-iodopyrroles from the same starting materials by tuning the reaction conditions. rsc.org These strategies highlight the latent reactivity of the pyrrolidin-2-one scaffold, enabling the synthesis of diverse and complex molecules from simple precursors.

A variety of pyrrolidin-2-one derivatives can be synthesized through different strategies, as illustrated in the following table:

| Starting Material | Reagents | Product | Reference |

| γ-Butyrolactone (GBL) | Hydrazine hydrate | 1-Aminopyrrolidin-2-one | |

| γ-Butyrolactone (GBL) | Primary amines | N-Substituted pyrrolidin-2-ones | |

| N-Substituted piperidines | Oxidant, Additive | Pyrrolidin-2-ones or 3-Iodopyrroles | rsc.org |

| Arylsulfonamides | Cyclopropane (B1198618) diesters | α-Arylated pyrrolidinones | nih.gov |

Functional Group Interconversions (e.g., Detosylation, Deoxygenation)

Functional group interconversions are crucial for modifying the (R)-5-cyclohexylpyrrolidin-2-one scaffold and tailoring its properties. One important transformation is the removal of protecting groups, such as the tosyl group from an N-tosylated pyrrolidinone. Detosylation is a common step in multi-step syntheses, allowing for further functionalization of the nitrogen atom or for obtaining the final unprotected compound.

Deoxygenation of the lactam carbonyl group represents another significant functional group interconversion. This transformation converts the pyrrolidin-2-one into a pyrrolidine (B122466), fundamentally altering the electronic and steric properties of the heterocyclic ring. This can have a profound impact on the biological activity of the molecule. For instance, a novel class of optically active 2-pyrrolidinone (B116388) and pyrrolidine derivatives were synthesized and evaluated as autotaxin inhibitors, demonstrating the importance of both the oxidized and reduced forms of the scaffold. nih.gov

Other functional group interconversions can be envisioned at various positions of the scaffold. For example, the cyclohexyl ring can be functionalized and these functionalities can be further manipulated. These transformations allow for fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Regioselective Functionalization of the Pyrrolidin-2-one Ring and its Substituents

The ability to selectively introduce functional groups at specific positions of the this compound scaffold is paramount for structure-activity relationship (SAR) studies. The pyrrolidin-2-one ring offers several sites for regioselective functionalization.

As previously mentioned, the α-position to the carbonyl group (C3) can be selectively functionalized via enolate chemistry. nih.gov The nitrogen atom (N1) is another key position for introducing diversity through N-alkylation or N-acylation reactions. Furthermore, modern synthetic methods, such as C-H activation, could potentially enable the direct and regioselective functionalization of the C4 and C5 positions of the pyrrolidinone ring, as well as the cyclohexyl substituent, although specific examples for this exact scaffold are not detailed in the provided context.

A notable example of regioselective functionalization is the one-pot synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane diesters. nih.gov This reaction proceeds through a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation, demonstrating a high degree of regioselectivity. nih.gov

The following table summarizes different approaches for the regioselective functionalization of the pyrrolidin-2-one ring:

| Position | Method | Reagents | Product | Reference |

| N1 | N-Substitution | Primary amines, γ-Butyrolactone | N-Substituted pyrrolidin-2-ones | |

| C3 (α-position) | Enolate Alkylation/Arylation | Base, Electrophiles/Arylsulfonamides | α-Substituted/α-Arylated pyrrolidinones | nih.gov |

Applications in Asymmetric Synthesis and Chiral Molecule Construction

(R)-5-Cyclohexylpyrrolidin-2-one as a Chiral Building Block for Synthesizing Complex Molecules

The concept of using small, enantiomerically pure molecules, known as chiral building blocks, is a cornerstone of modern asymmetric synthesis. This approach, often referred to as chiral pool synthesis, leverages naturally occurring chiral molecules like amino acids or carbohydrates to construct complex structures with defined stereochemistry. Synthetic chiral building blocks are also pivotal in this field.

While general methods for the synthesis of pyrrolidine-2-ones and their derivatives are well-documented, and the utility of chiral pyrrolidines in creating complex molecules is widely acknowledged, specific examples and detailed research findings for This compound are not readily found in the surveyed scientific papers. The literature extensively covers other chiral pyrrolidine-based structures and their successful application in the synthesis of a wide array of complex molecules, but does not provide specific data tables or detailed research findings on the title compound.

Utility in the Construction of Other Chiral Heterocyclic Scaffolds (e.g., Pyrrolidines, Spiro Systems)

The synthesis of diverse chiral heterocyclic scaffolds, such as functionalized pyrrolidines and complex spiro systems, is a major focus in medicinal chemistry and materials science. nih.govwhiterose.ac.uk The pyrrolidine (B122466) scaffold can be modified to create libraries of compounds for drug discovery. rsc.org

The construction of spirocyclic systems, which contain a single atom common to two rings, has gained significant attention due to their unique three-dimensional structures. whiterose.ac.uk Asymmetric methods for preparing spiro-pyrrolidines are of particular interest. whiterose.ac.ukrsc.org While the general utility of chiral lactams and pyrrolidine derivatives in the synthesis of such scaffolds is established, the specific role and application of This compound in these transformations are not detailed in the available literature. Research on the multicomponent synthesis of complex spiro-pyrrolidine systems often involves different starting materials. researchgate.net

Future Research Directions and Emerging Methodologies for Chiral Pyrrolidin 2 Ones

Development of More Sustainable and Atom-Economical Synthetic Routes.

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both environmentally benign and efficient in their use of resources. sigmaaldrich.comwikipedia.orgnih.govchemistryworld.com Future research into the synthesis of (R)-5-Cyclohexylpyrrolidin-2-one should prioritize the development of sustainable and atom-economical routes.

Atom Economy in Lactam Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. nih.gov Future synthetic approaches to this compound should aim to maximize the incorporation of atoms from the starting materials into the final product. This can be achieved through the design of cascade or domino reactions where multiple bond-forming events occur in a single pot. nih.gov

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Key Advantages for Pyrrolidinone Synthesis |

| Addition Reactions | A + B → C | 100% | Maximizes incorporation of starting materials. |

| Rearrangement Reactions | A → B | 100% | Intramolecular nature minimizes byproducts. |

| Substitution Reactions | A-B + C → A-C + B | < 100% | Can introduce key functional groups but generates byproducts. |

| Elimination Reactions | A-B → A + B | < 100% | Often used to create unsaturation, but with atom loss. |

This table illustrates the inherent atom economy of different reaction types, highlighting the desirability of addition and rearrangement reactions for sustainable synthesis.

Catalytic methods are paramount to achieving high atom economy. wikipedia.org The use of catalysts allows for reactions to proceed with high selectivity and efficiency, often under milder conditions and with reduced waste generation. For the synthesis of this compound, exploring catalytic cycles that minimize the formation of stoichiometric byproducts will be a key research focus.

Exploration of Novel Catalytic Systems and Ligand Designs for Enhanced Enantioselectivity.

The control of stereochemistry is critical in the synthesis of chiral molecules. The development of novel catalytic systems and the rational design of chiral ligands are central to achieving high enantioselectivity in the synthesis of pyrrolidin-2-ones. nih.govresearchgate.netnih.gov

Emerging Catalytic Systems

Recent advances have seen the emergence of powerful catalytic systems for the synthesis of chiral lactams. Iridium-catalyzed C-H amidation, for instance, has shown great promise for the synthesis of optically enriched γ-lactams. mdpi.comresearchgate.netnih.govchemsynthesis.com These reactions can proceed with high efficiency and enantioselectivity for both activated and unactivated C-H bonds under mild conditions. Similarly, rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles has been developed as a highly efficient method for producing chiral nitriles, which can then be converted to chiral lactams with excellent enantioselectivities. guidechem.com

Organocatalysis has also emerged as a powerful tool, utilizing small organic molecules to catalyze asymmetric transformations. nih.govresearchgate.netnih.gov Chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have been successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes with excellent yields and enantioselectivities. researchgate.netnih.gov Biocatalysis, using enzymes to perform chemical transformations, offers another avenue for highly selective synthesis under mild, environmentally friendly conditions. mdpi.comchemsynthesis.comfu-berlin.decaltech.edursc.orgorganic-chemistry.org

Table 2: Examples of Catalytic Systems for Chiral Lactam Synthesis

| Catalyst Type | Reaction | Enantioselectivity (ee) | Reference |

| Iridium(III) Complex | Intramolecular C(sp³)–H Amidation | Up to >99% | mdpi.com |

| Rhodium/(S,S)-f-spiroPhos | Asymmetric Hydrogenation | Up to 99.7% | guidechem.com |

| Chiral Pyrrolidine | Michael Addition | Up to >99% | researchgate.netnih.gov |

| Transaminase | Reductive Amination | >99% | organic-chemistry.org |

This table provides examples of different catalytic systems and their reported enantioselectivities in the synthesis of chiral lactams and their precursors, indicating promising avenues for the synthesis of this compound.

Ligand Design

The design of chiral ligands is crucial for achieving high enantioselectivity in metal-catalyzed reactions. The development of ligands that create a specific chiral environment around the metal center can effectively control the stereochemical outcome of the reaction. Future research should focus on designing and synthesizing novel ligands specifically tailored for the synthesis of 5-substituted pyrrolidin-2-ones like this compound.

Advanced Mechanistic Investigations to Unravel Complex Stereocontrol Pathways.

A deep understanding of the reaction mechanism is essential for the rational design of more efficient and selective catalysts. Advanced mechanistic investigations, combining experimental techniques with computational studies, are needed to unravel the complex pathways that govern stereocontrol in the synthesis of chiral pyrrolidin-2-ones.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometries and the non-covalent interactions that influence enantioselectivity. For example, computational studies on the Staudinger reaction have helped to elucidate the factors that control the relative stereochemistry of β-lactam formation. Similar studies on the formation of this compound could guide the development of catalysts and reaction conditions that favor the desired stereoisomer.

Integration of this compound into Multi-Component Reactions for Rapid Generation of Molecular Complexity.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for rapidly generating molecular diversity. researchgate.netresearchgate.netnih.gov The integration of this compound or its precursors into MCRs could provide efficient access to a wide range of structurally diverse and potentially bioactive molecules.

Pyroglutamic acid and its derivatives, which share the pyrrolidinone core, have been successfully employed in multicomponent reactions to synthesize complex heterocyclic systems. Future research could explore the development of novel MCRs that utilize this compound as a building block, leading to the rapid synthesis of compound libraries for biological screening.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization.

Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in chemical synthesis, capable of predicting reaction outcomes and optimizing reaction conditions with high accuracy.

Predicting Enantioselectivity

ML models can be trained on large datasets of chemical reactions to predict the enantioselectivity of new transformations. These models can identify subtle relationships between the structures of the reactants, catalysts, and the stereochemical outcome of the reaction, which may not be apparent from traditional analysis. For the synthesis of this compound, ML models could be used to screen potential catalysts and ligands to identify those that are most likely to provide high enantioselectivity.

Reaction Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.